molecular formula C13H18ClNO2 B1375338 Benzyl piperidine-2-carboxylate hydrochloride CAS No. 38068-77-8

Benzyl piperidine-2-carboxylate hydrochloride

Cat. No.: B1375338
CAS No.: 38068-77-8
M. Wt: 255.74 g/mol
InChI Key: JPLUTHCQQZSANV-UHFFFAOYSA-N
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Description

Benzyl piperidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Biochemical Analysis

Biochemical Properties

Benzyl piperidine-2-carboxylate hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of cholinesterase enzymes. It interacts with acetylcholinesterase and butyrylcholinesterase, enzymes responsible for breaking down acetylcholine in the nervous system. The compound binds to the active sites of these enzymes, inhibiting their activity and leading to increased levels of acetylcholine. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In neuronal cells, it enhances cholinergic signaling by preventing the breakdown of acetylcholine. This leads to improved synaptic transmission and cognitive function. Additionally, the compound influences gene expression related to neuroprotection and synaptic plasticity. In non-neuronal cells, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of cholinesterase enzymes. The compound forms a stable complex with these enzymes, preventing the hydrolysis of acetylcholine. This inhibition is achieved through interactions with key amino acid residues in the enzyme’s active site, such as tryptophan, phenylalanine, and tyrosine. These interactions stabilize the compound-enzyme complex, leading to prolonged enzyme inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity for extended periods. Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. Long-term studies in vitro have shown that the compound can sustain its effects on cholinesterase inhibition, while in vivo studies indicate potential for chronic administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively enhances cognitive function without significant adverse effects. At higher doses, it can lead to toxicity, manifesting as gastrointestinal disturbances and hepatotoxicity. Threshold effects have been observed, where doses above a certain level result in a sharp increase in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites are then excreted through the kidneys. The interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, indicating potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux. This interaction affects the compound’s localization and accumulation in specific tissues, impacting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum. The compound’s activity is influenced by its localization, as it needs to be in proximity to cholinesterase enzymes to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, can also affect its targeting to specific cellular compartments, further modulating its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl piperidine-2-carboxylate hydrochloride typically involves the reaction of piperidine with benzyl chloroformate under basic conditions. The reaction proceeds as follows:

    Step 1: Piperidine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate.

    Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of benzyl piperidine-2-carboxylate.

    Step 3: The product is then treated with hydrochloric acid to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors to mix piperidine and benzyl chloroformate with appropriate bases.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Hydrochloride Formation: The purified benzyl piperidine-2-carboxylate is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: Benzyl piperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidine N-oxides.

    Reduction: Reduction reactions can convert it to piperidine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Piperidine N-oxides.

    Reduction Products: Reduced piperidine derivatives.

    Substitution Products: Substituted piperidine compounds with various functional groups.

Scientific Research Applications

Benzyl piperidine-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of benzyl piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting or modulating their activity. This interaction is facilitated by the piperidine ring, which provides a suitable scaffold for binding to various enzymes and receptors.

Comparison with Similar Compounds

    4-Benzylpiperidine: A compound with a similar piperidine structure but different functional groups.

    Pyrrolidine Derivatives: Compounds with a five-membered nitrogen-containing ring, used in medicinal chemistry.

    Piperidine N-oxides: Oxidized derivatives of piperidine with different chemical properties.

Uniqueness: Benzyl piperidine-2-carboxylate hydrochloride is unique due to its specific benzyl and carboxylate functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Properties

IUPAC Name

benzyl piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLUTHCQQZSANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38068-77-8
Record name 2-Piperidinecarboxylic acid, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38068-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl piperidine-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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